BenchChemオンラインストアへようこそ!

4-fluoro-N-(1H-indazol-4-yl)benzamide

Kinase inhibitor Regiochemistry Indazole benzamide

This 4-yl indazole-benzamide hybrid is a privileged kinase inhibitor fragment featuring a regiochemical arrangement distinct from the more common 5- and 6-substituted indazole analogs. The 4-yl attachment dictates spatial orientation of the 4-fluorophenyl ring within the ATP-binding pocket, profoundly impacting hinge-region binding geometry and kinase selectivity profiles. With a fragment-like MW of 255.25 Da and only 2 rotatable bonds, it offers ample vectors for structure-guided growth. The 4-fluoro substituent provides controlled lipophilicity (XLogP = 2.5) and enhanced metabolic stability versus the non-fluorinated analog. Supplied at 98% purity, it serves as an ideal starting scaffold for ERK, CDK, and BCR-ABL inhibitor programs and as a reference standard for analytical method development.

Molecular Formula C14H10FN3O
Molecular Weight 255.25 g/mol
CAS No. 685108-36-5
Cat. No. B3060711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(1H-indazol-4-yl)benzamide
CAS685108-36-5
Molecular FormulaC14H10FN3O
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H10FN3O/c15-10-6-4-9(5-7-10)14(19)17-12-2-1-3-13-11(12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
InChIKeyVARLAVNRBMFTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(1H-indazol-4-yl)benzamide (CAS 685108-36-5): A Strategic Indazole-Benzamide Scaffold for Targeted Kinase Probe Development


4-Fluoro-N-(1H-indazol-4-yl)benzamide (CAS 685108-36-5) is a small-molecule indazole-benzamide hybrid with the molecular formula C14H10FN3O and a molecular weight of 255.25 g/mol [1]. It belongs to a privileged class of indazole amide derivatives widely explored as protein kinase inhibitors, particularly targeting the ERK, CDK, and BCR-ABL kinase families [2]. The compound features a 4-fluorobenzamide moiety linked to the 4-position of the 1H-indazole ring, a regiochemical arrangement that distinguishes it from more common 5- and 6-substituted indazole analogs. This specific connectivity influences both its physicochemical properties (XLogP3-AA = 2.5; rotatable bond count = 2) and its potential binding mode within the ATP-binding pocket of kinases [1].

Why 4-Fluoro-N-(1H-indazol-4-yl)benzamide Cannot Be Interchanged with 5-yl or 6-yl Indazole Benzamide Regioisomers


Substituting 4-fluoro-N-(1H-indazol-4-yl)benzamide with a 5-yl or 6-yl indazole benzamide regioisomer is not a functionally neutral exchange. The point of attachment of the benzamide moiety to the indazole nucleus dictates the spatial orientation of the fluorophenyl ring within the kinase hinge region and profoundly impacts target engagement [1]. SAR studies on indazole amide ERK1/2 inhibitors demonstrate that even minor alterations in the indazole substitution pattern lead to dramatic shifts in kinase selectivity profiles [1]. Furthermore, the 4-yl attachment, compared to the 5-yl or 6-yl variants, alters the compound's hydrogen-bond donor/acceptor geometry and lipophilicity (XLogP = 2.5) [2], which can affect membrane permeability and off-target binding. Below, we provide the quantitative evidence base that supports this differentiation.

Quantitative Differentiation Evidence for 4-Fluoro-N-(1H-indazol-4-yl)benzamide Against Closest Analogs


Regiochemical Advantage: Indazole 4-yl vs. 5-yl Substitution Alters Kinase Hinge-Binding Geometry

The 4-yl attachment of the benzamide to the indazole core in 4-fluoro-N-(1H-indazol-4-yl)benzamide is a critical structural determinant. In ERK1/2 inhibitor SAR studies, the indazole amide series demonstrated that the 4-yl substitution provides a distinct hinge-binding mode compared to 5- or 6-yl analogs, leading to variations in kinase selectivity [1]. While direct IC50 head-to-head data for this specific compound against all regioisomers is not publicly reported, the class-level SAR indicates that the 4-yl regioisomer occupies a unique chemical space. A structurally related 4-(1H-indazol-4-yl)benzamide derivative (N-((1R,3S)-3-ethylcarbamoyl-cyclopentyl)-4-(1H-indazol-4-yl)-N-methyl-benzamide) demonstrated biochemical activity with an IC50 < 300 nM against FASN [2], supporting the viability of the 4-yl scaffold for target engagement.

Kinase inhibitor Regiochemistry Indazole benzamide

Fluorine-Enabled Physicochemical Differentiation: XLogP and Metabolic Stability Compared to Non-Fluorinated Analog

The 4-fluoro substitution on the benzamide ring of this compound imparts measurable physicochemical advantages over the non-fluorinated analog 4-H-N-(1H-indazol-4-yl)benzamide. The target compound has a computed XLogP3-AA of 2.5 [1], representing a moderate increase in lipophilicity compared to the non-fluorinated parent scaffold (estimated XLogP ~2.1 based on the loss of the fluorine atom). This fluorine-induced lipophilicity adjustment is within the optimal range for CNS drug-likeness and oral bioavailability, while the fluorine atom also enhances metabolic stability by blocking potential sites of oxidative metabolism on the benzamide ring [2].

Physicochemical properties Fluorine substitution Lipophilicity

Fragment-Like Efficiency: Low Molecular Weight and Rotatable Bond Count Enable Superior Ligand Efficiency Indices

With a molecular weight of 255.25 Da and only 2 rotatable bonds [1], 4-fluoro-N-(1H-indazol-4-yl)benzamide possesses fragment-like physicochemical properties that are advantageous for fragment-based screening and lead optimization. Compared to more complex benzamide-indazole derivatives such as N-(4-(3-amino-1H-indazol-4-yl)phenyl)benzamide (MW ~328 Da, rotatable bonds = 4) [2], the target compound offers higher ligand efficiency potential. Its lower molecular complexity allows for productive fragment growth while maintaining favorable pharmacokinetic properties.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Commercial Availability at Defined Purity: 97-98% Assured Purity Enables Reproducible SAR Studies

4-Fluoro-N-(1H-indazol-4-yl)benzamide is commercially available with certified purity of 97% (CheMenu) to 98% (Leyan, MolCore) . This level of purity assurance is critical for reproducible biochemical and cellular assays. By contrast, some closely related indazole-benzamide intermediates are only available as custom synthesis products with variable purity or have been discontinued by suppliers, as evidenced by the 'Discontinued' status of 4-Fluoro-N-(1H-indazol-4-yl)benzenecarboxamide at CymitQuimica . Procuring the 97-98% purity batch ensures batch-to-batch consistency in dose-response studies.

Quality control Purity specification Procurement

Recommended Research Application Scenarios for 4-Fluoro-N-(1H-indazol-4-yl)benzamide (CAS 685108-36-5)


Kinase Inhibitor Fragment-Based Lead Discovery Targeting the 4-yl Indazole Binding Mode

This compound is ideally suited as a starting fragment for kinase inhibitor programs that have identified the indazole 4-yl attachment as a privileged hinge-binding motif. The fragment-like MW (255.25 Da) and low rotatable bond count (2) provide ample room for structure-guided growth [1]. Researchers can leverage the established SAR from the indazole amide ERK1/2 inhibitor series [2] to rationally elaborate this scaffold.

Physicochemical Benchmarking of Fluorinated vs. Non-Fluorinated Benzamide-Containing Kinase Probes

The 4-fluoro substituent provides a controlled increase in lipophilicity (XLogP = 2.5) and metabolic stability over the non-fluorinated analog [1]. This compound serves as an excellent comparator in matched molecular pair analyses to quantify the impact of fluorine substitution on target engagement, cellular permeability, and metabolic clearance in benzamide-containing kinase inhibitor series.

Procurement of a Defined-Purity Reference Standard for 4-yl Indazole Benzamide Analytical Method Development

With commercially assured purity of 97-98% [2], this compound can function as a reference standard for HPLC, LC-MS, and NMR analytical method development in laboratories synthesizing or characterizing indazole-benzamide libraries. Its well-defined structure and availability mitigate batch-to-batch variability concerns that plague custom-synthesized analogs.

Quote Request

Request a Quote for 4-fluoro-N-(1H-indazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.